molecular formula C19H21BrN2O B3554397 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B3554397
M. Wt: 373.3 g/mol
InChI Key: KNKPVSYCYVVIBU-UHFFFAOYSA-N
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Description

1-[4-(3-Bromobenzyl)piperazino]-2-phenyl-1-ethanone is a piperazine-derived compound featuring a 3-bromobenzyl substituent on the piperazine ring and a phenylacetyl group. The bromine atom at the benzyl position introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-18-8-4-7-17(13-18)15-21-9-11-22(12-10-21)19(23)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKPVSYCYVVIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents, which critically alter physicochemical and biological properties:

Table 1: Structural Comparison
Compound Name Substituent on Piperazine Aromatic Group Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-Bromobenzyl Phenyl Ketone, Piperazine ~415.3 (estimated)
1-[4-(3-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-2-pyridinyl)-1-piperazinyl]ethanone 2-Chloro-4-fluorobenzyl Pyridinyl Amine, Ketone, Piperazine 443.9
1-[4-(Methylsulfonyl)piperazino]-2-phenyl-1-ethanone Methylsulfonyl Phenyl Sulfonyl, Ketone ~322.4
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Benzhydryl 4-Fluorophenyl Oxime, Ketone 417.5
Key Observations :

Halogen Effects: The 3-bromobenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 2-chloro-4-fluorobenzyl analog (logP ~2.8) . Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.

Functional Group Variations :

  • The methylsulfonyl group in the sulfonyl analog is strongly electron-withdrawing, reducing basicity of the piperazine nitrogen (pKa ~6.5 vs. ~9.0 for the target compound). This may affect solubility and membrane permeability.
  • The O-methyloxime group in introduces a hydrogen bond acceptor, which could enhance solubility but may reduce blood-brain barrier penetration compared to the target’s ketone group.

Hypothesized Pharmacological Implications

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Serotonin Receptor Affinity : Piperazine derivatives with halogenated benzyl groups (e.g., bromo, chloro) often exhibit high affinity for 5-HT1A and 5-HT2A receptors due to optimal steric and electronic complementarity .
  • Metabolic Stability : The bromine atom in the target compound may slow oxidative metabolism (e.g., CYP450-mediated dehalogenation) compared to chlorine or fluorine analogs, as seen in related brominated pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Reactant of Route 2
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1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

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